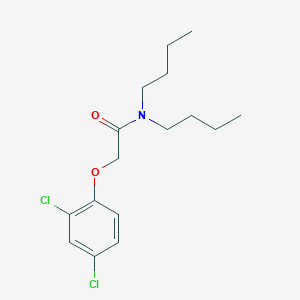
N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide, commonly known as 'Butachlor', is a widely used herbicide that belongs to the family of chloroacetanilide herbicides. It is used to control weeds in various crops such as rice, wheat, maize, and sugarcane. Butachlor is known for its efficient and effective weed control properties, making it an essential component of modern agriculture.
Mécanisme D'action
Butachlor works by inhibiting the synthesis of fatty acids in plants, which is essential for their growth and development. It does this by blocking the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the first step of fatty acid synthesis. This leads to the accumulation of toxic intermediates, which eventually results in the death of the plant. Butachlor is selective in its mode of action, meaning it only affects plants and not animals.
Biochemical and Physiological Effects
Butachlor can have several biochemical and physiological effects on plants. It can cause chlorosis, stunting, and necrosis of plant tissues. It can also affect the photosynthetic process by reducing the chlorophyll content and inhibiting the activity of photosystem II. Butachlor can also affect the uptake and transport of nutrients in plants, leading to nutrient deficiencies and reduced growth.
Avantages Et Limitations Des Expériences En Laboratoire
Butachlor has several advantages for lab experiments. It is relatively inexpensive and readily available, making it accessible to researchers. It is also highly effective in controlling weeds, which is essential for conducting experiments in weed management. However, Butachlor has several limitations for lab experiments. It can have a negative impact on soil microbial activity, which can affect the results of experiments that involve soil microbiology. It can also have non-target effects on other plant species, which can affect the accuracy of experiments that involve multiple plant species.
Orientations Futures
Several future directions for research on Butachlor can be identified. One area of research is to investigate the impact of Butachlor on soil microbial activity and soil fertility. This can help to better understand the long-term effects of Butachlor on soil health and crop productivity. Another area of research is to investigate the non-target effects of Butachlor on other plant species and the environment. This can help to identify potential risks associated with the use of Butachlor and develop strategies to minimize these risks. Finally, research can be conducted to develop new formulations of Butachlor that are more environmentally friendly and have fewer non-target effects.
Conclusion
In conclusion, Butachlor is a widely used herbicide that is essential for modern agriculture. It has been extensively studied for its weed control properties and has been shown to be highly effective in controlling a wide range of weeds. However, Butachlor can have negative impacts on soil microbial activity and non-target plant species, which requires further research. Future research can focus on identifying strategies to minimize these risks and developing new formulations of Butachlor that are more environmentally friendly.
Méthodes De Synthèse
Butachlor can be synthesized through a multistep process. The first step involves the reaction of 2,4-dichlorophenol with butanol in the presence of a strong acid catalyst to produce 2,4-dichlorophenoxybutanol. The second step involves the reaction of 2,4-dichlorophenoxybutanol with acetic anhydride to produce N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide, which is the final product. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Butachlor has been extensively studied for its weed control properties in various crops. It has been shown to be effective in controlling a wide range of weeds, including grasses and broadleaf weeds. Butachlor has also been studied for its impact on soil properties and microbial activity. Several studies have reported that Butachlor can have a negative impact on soil microbial activity, which can affect soil fertility and crop productivity. However, the exact mechanism of action of Butachlor on soil microbial activity is not well understood and requires further research.
Propriétés
Nom du produit |
N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide |
|---|---|
Formule moléculaire |
C16H23Cl2NO2 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H23Cl2NO2/c1-3-5-9-19(10-6-4-2)16(20)12-21-15-8-7-13(17)11-14(15)18/h7-8,11H,3-6,9-10,12H2,1-2H3 |
Clé InChI |
UQAXNOMZYMXOJO-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)COC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCCCN(CCCC)C(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)
![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)
